Tumor Cell Proliferation Inhibition Range Defines Class Potency Boundaries
The Sanofi patent EP2020410 reports that pyrido[2,3-d]pyrimidin-4(1H)-one derivatives of formula (I) exhibit tumor cell proliferation inhibitory activity, with IC50 values spanning 1 nM to 10 µM across the class [1]. While this range establishes the potency boundaries for structurally related compounds, no compound-specific IC50 value is disclosed for 1-propyl-7-[4-(2-pyridinyl)-1-piperazinyl]pyrido[2,3-d]pyrimidin-4(1H)-one. The differentiation from other formula (I) derivatives resides in the combination of the 1-propyl and 7-[4-(2-pyridinyl)piperazin-1-yl] substituents, which are distinct from the exemplified compounds in the patent tables.
| Evidence Dimension | Tumor cell proliferation inhibition (IC50) |
|---|---|
| Target Compound Data | Not individually disclosed; falls within class range of 1 nM–10 µM |
| Comparator Or Baseline | Other pyrido[2,3-d]pyrimidin-4(1H)-one derivatives within formula (I) scope; IC50 range 1 nM–10 µM |
| Quantified Difference | Cannot be calculated; compound-specific quantitative data absent from available evidence |
| Conditions | Tumor cell proliferation assay (patent generic description; specific cell lines and protocols not detailed for this compound) |
Why This Matters
Establishes that the compound belongs to a class with demonstrated nanomolar-to-micromolar cytostatic potency, providing a baseline activity expectation for screening programs.
- [1] SANOFI SA. Pyrido[2,3-d]pyrimidine derivatives, process for their preparation and their therapeutical use. European Patent EP2020410B1, published 18 December 2013. View Source
